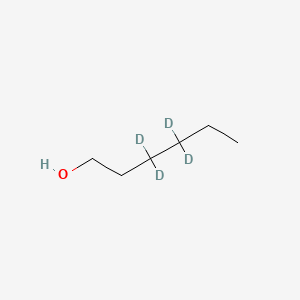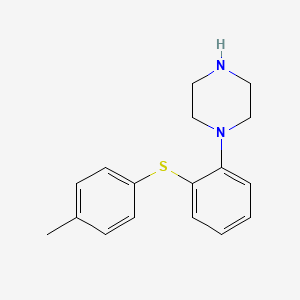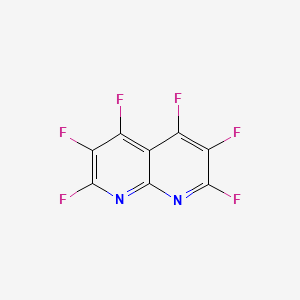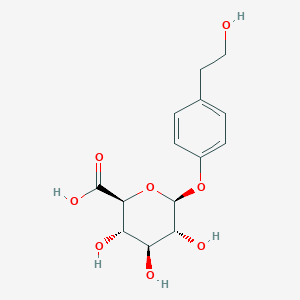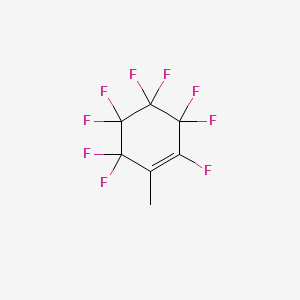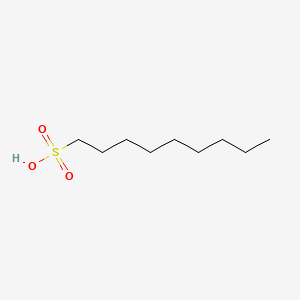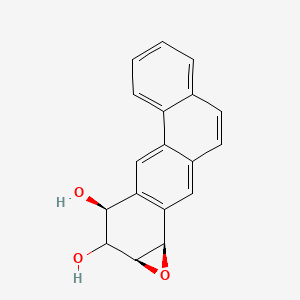
(1aalpha,7alpha,3beta,11balpha)-1a,2,3,11b-Tetrahydrobenz(5,6)anthra(1,2-b)oxirene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1aalpha,7alpha,3beta,11balpha)-1a,2,3,11b-Tetrahydrobenz(5,6)anthra(1,2-b)oxirene-2,3-diol is a complex organic compound with the molecular formula C18H14O3 It is characterized by its unique structure, which includes a tetrahydrobenzene ring fused with an anthraquinone moiety and an oxirene ring
Preparation Methods
The synthesis of (1aalpha,7alpha,3beta,11balpha)-1a,2,3,11b-Tetrahydrobenz(5,6)anthra(1,2-b)oxirene-2,3-diol involves several steps. One common synthetic route includes the following steps:
Formation of the Tetrahydrobenzene Ring: This step involves the hydrogenation of benzene derivatives under high pressure and temperature conditions.
Fusion with Anthraquinone Moiety: The tetrahydrobenzene ring is then fused with an anthraquinone derivative through a Friedel-Crafts acylation reaction.
Oxirene Ring Formation: The final step involves the formation of the oxirene ring through an epoxidation reaction using peracids or other oxidizing agents.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
(1aalpha,7alpha,3beta,11balpha)-1a,2,3,11b-Tetrahydrobenz(5,6)anthra(1,2-b)oxirene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions.
Scientific Research Applications
(1aalpha,7alpha,3beta,11balpha)-1a,2,3,11b-Tetrahydrobenz(5,6)anthra(1,2-b)oxirene-2,3-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1aalpha,7alpha,3beta,11balpha)-1a,2,3,11b-Tetrahydrobenz(5,6)anthra(1,2-b)oxirene-2,3-diol involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
(1aalpha,7alpha,3beta,11balpha)-1a,2,3,11b-Tetrahydrobenz(5,6)anthra(1,2-b)oxirene-2,3-diol can be compared with other similar compounds, such as:
Anthraquinone Derivatives: These compounds share the anthraquinone moiety and exhibit similar chemical reactivity and biological activities.
Epoxides: Compounds with an oxirene ring, like epoxides, have similar reactivity in epoxidation and ring-opening reactions.
Polycyclic Aromatic Hydrocarbons: These compounds have multiple fused aromatic rings and exhibit similar chemical properties and potential biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activities.
Properties
CAS No. |
63493-02-7 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(4R,6S,8S)-5-oxapentacyclo[9.8.0.03,9.04,6.012,17]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol |
InChI |
InChI=1S/C18H14O3/c19-15-13-8-12-10(6-5-9-3-1-2-4-11(9)12)7-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16?,17+,18-/m0/s1 |
InChI Key |
HZDVGGXATJSVKB-WOPUZOFWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H](C([C@H]5[C@@H]4O5)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5C4O5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


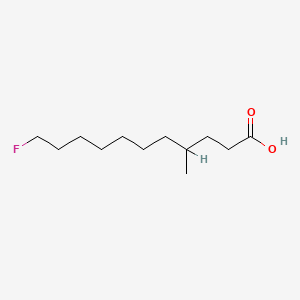
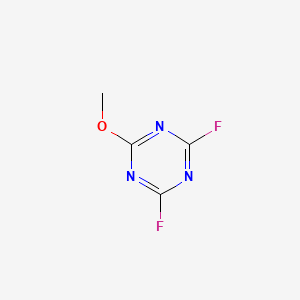
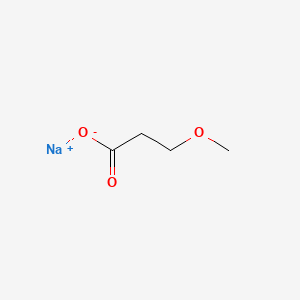
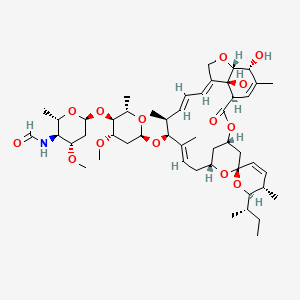
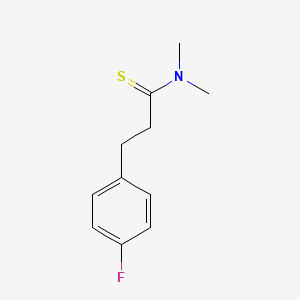
![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)
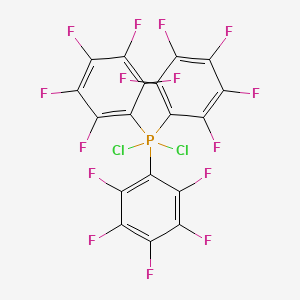
![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)
